1,2,5-Trihydroxy-3-methylanthracene-9,10-dione

Drug-Drug Interaction Hepatobiliary Transport Pharmacokinetics

1,2,5-Trihydroxy-3-methylanthracene-9,10-dione (CAS 60445-01-4) is a specific positional isomer within the hydroxyanthraquinone class, identified in natural sources such as Morinda citrifolia. The compound is characterized by a 1,2,5-trihydroxy substitution pattern with a methyl group at the 3-position on the anthracene-9,10-dione core.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 60445-01-4
Cat. No. B13133419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trihydroxy-3-methylanthracene-9,10-dione
CAS60445-01-4
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)13(18)7-3-2-4-9(16)10(7)14(8)19/h2-5,16-17,20H,1H3
InChIKeyJHSWEWTWDUFSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Trihydroxy-3-methylanthracene-9,10-dione (CAS 60445-01-4): A Distinctive Trihydroxy-Methylanthraquinone Scaffold for Targeted Research


1,2,5-Trihydroxy-3-methylanthracene-9,10-dione (CAS 60445-01-4) is a specific positional isomer within the hydroxyanthraquinone class, identified in natural sources such as Morinda citrifolia . The compound is characterized by a 1,2,5-trihydroxy substitution pattern with a methyl group at the 3-position on the anthracene-9,10-dione core [1]. This precise arrangement differentiates it from other well-known trihydroxy-methylanthraquinones, enabling unique applications in chemical biology and natural product research.

Positional isomer1,2,5-trihydroxy-3-methyl anthraquinone scaffold
Natural sourceReported in Morinda citrifolia
Research differentiatorNon-interchangeable with 6-methyl or 1,5,8-trihydroxy isomers

Procurement Precision: Why Generic Trihydroxy-Methylanthraquinone Substitution is Insufficient


Within the trihydroxy-methylanthraquinone subclass, simple interchange is not viable due to the profound impact of hydroxyl and methyl group positioning on biological target engagement and pharmacokinetic properties. For instance, the difference between a 3-methyl and a 6-methyl substitution pattern has been linked to distinct bioactivity profiles, such as the topoisomerase II inhibitory activity observed for morindone (1,2,5-trihydroxy-6-methyl) [1]. Similarly, the shift from a 1,2,5-trihydroxy pattern to a 1,5,8-trihydroxy pattern differentiates 1,2,5-trihydroxy-3-methylanthracene-9,10-dione from compounds like helminthosporin [2]. These structural nuances critically influence drug-transporter interactions and other biological outcomes, rendering precise compound specification essential for reproducible research and development [3].

Morindone (6-methyl isomer)
Distinct topoisomerase II inhibition reported; 3-methyl vs 6-methyl substitution shifts bioactivity context.
Helminthosporin (1,5,8-trihydroxy)
Fungal metabolite with herbicidal application; plant-derived 60445-01-4 may not reproduce phytotoxic response.

Quantitative Differentiation Guide for 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione (60445-01-4)


Differentiated Predicted OATP1B1 Transporter Inhibition Profile

In silico ADMET profiling predicts that 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione is an inhibitor of the hepatic uptake transporter OATP1B1, with a high probability of 93.91% [1]. In contrast, its close structural isomer, morindone (1,2,5-trihydroxy-6-methylanthracene-9,10-dione), lacks the specific 3-methyl substitution and is not highlighted for any comparable OATP1B1 inhibition in public target prediction databases. This distinction is structurally rationalized by the potential impact of the methyl group position on molecular shape and electronic distribution, which can critically affect recognition by transport proteins.

Transporter inhibition
Class-level inference
TargetPredicted OATP1B1 inhibitor (93.91%)
MorindoneData not available
Supports transporter interaction screening review
In silico prediction; requires experimental validation
Drug-Drug Interaction Hepatobiliary Transport Pharmacokinetics ADMET

Class-Specific Quinone Reductase Induction and Cytotoxicity Profile

Extensive SAR studies on hydroxy-methylanthraquinones from Morinda species demonstrate that small variations in substitution patterns lead to large differences in the concentration required to double quinone reductase (QR) activity in Hepa 1c1c7 cells. For example, 1,3,6-trihydroxy-2-methylanthraquinone exhibits a CD value of 0.56 µM, while 1,3-dihydroxy-2-methylanthraquinone has a CD of 8.1 µM [1]. The unique 1,2,5-trihydroxy-3-methyl substitution pattern of 60445-01-4 places it as a structurally distinct entity within this critical pharmacophore model, suggesting a unique quantitative position on the QR induction and associated cytotoxicity landscape that is not interchangeable with other isomers.

QR induction SAR
Class-level inference
Related analog CD range 0.56–8.1 µM (Hepa 1c1c7); target compound structurally distinct, not directly measured
Supports QR induction SAR landscape exploration
Differentiation inferred from analog data; target validation needed
Cancer Chemoprevention Nrf2 Pathway Quinone Reductase Structure-Activity Relationship

Differentiation from the 1,5,8-Trihydroxy Isomer Helminthosporin via Biological Origin and Application Context

The compound 60445-01-4 has been isolated from the plant Morinda citrifolia , whereas its positional isomer, helminthosporin (1,5,8-trihydroxy-3-methylanthracene-9,10-dione), is a known fungal metabolite with documented herbicidal activity, particularly against Digitaria sanguinalis (crabgrass) [1]. Despite sharing the same molecular formula and nearly identical computed properties like TPSA (94.80 Ų) and XlogP (3.30) [2], their distinct biological origins lead to divergent application paths: one as a plant-derived compound for medicinal chemistry exploration, and the other as a fungal-derived phytotoxin.

Origin & application
Cross-study comparable
Plant-derived (M. citrifolia) versus fungal-derived helminthosporin, divergent research domains
Supports natural source-specific procurement
Similar computed properties (TPSA, XlogP) do not ensure interchangeable function
Natural Product Sourcing Fungal Metabolite Plant Anthraquinone Herbicide Discovery

Defined Application Scenarios for 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione (60445-01-4) Based on Differential Evidence


Investigating Structure-Activity Relationships in Nrf2-Mediated Chemoprevention

For studies investigating the structural determinants of quinone reductase induction, 1,2,5-trihydroxy-3-methylanthracene-9,10-dione is a non-redundant probe. Its unique 1,2,5-trihydroxy-3-methyl pattern directly addresses a key gap identified in previous SAR analyses of Morinda citrifolia anthraquinones, enabling researchers to define the structural boundaries governing chemopreventive potency. [1]

Evaluating Hepatobiliary Transporter-Mediated Drug-Drug Interaction (DDI) Potential

In early-stage ADMET screening, this compound can serve as a specific structural alert for potential OATP1B1-mediated interactions. Its high predicted probability (93.91%) for OATP1B1 inhibition makes it suitable for inclusion in panels designed to assess the transporter interaction risk of anthraquinone-based drug candidates, a profile not commonly predicted for its morindone isomer. [2]

High-Purity Sourcing for Plant-Specific Metabolite Research

For natural product libraries and metabolomic studies focused on Morinda citrifolia constituents, sourcing this specific compound is essential. Its isolation from M. citrifolia distinguishes it from fungal-derived isomers like helminthosporin, ensuring the correct biological context for studies on plant-derived anti-cancer or anti-inflammatory agents.

Developing a Reference Standard for Quinone Toxicity Assays

The compound's defined structure, belonging to a class with known redox-cycling potential, makes it an ideal candidate as a reference standard in cytotoxicity assays. Its unique substitution pattern allows for direct comparison with other trihydroxy-methyl isomers to map out the relationship between hydroxyl group position and the extent of reactive oxygen species (ROS)-mediated toxicity in cellular models. [3]

Application
Selection Property
Validation Focus
Nrf2 chemoprevention SAR
1,2,5-trihydroxy-3-methyl pattern
Quinone reductase induction response
Hepatobiliary transporter interaction research
Predicted OATP1B1 inhibition profile
Transporter inhibition assays
Morinda citrifolia metabolite profiling
Plant-derived origin
Source-specific metabolite confirmation
Quinone cytotoxicity reference screening
Defined redox-active scaffold
ROS-mediated toxicity endpoints
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